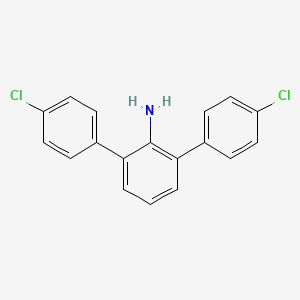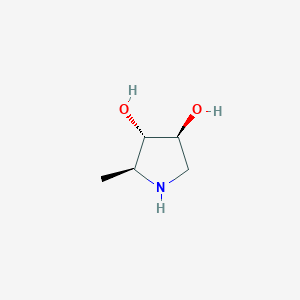
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-methylpyrrolidine-3,4-diol typically involves multi-step organic synthesis. One common method includes the biotransformation of ethyl-2-methylacetoacetate to ethyl (2S,3S)-2-methyl-3-hydroxybutanoate using Geotrichum candidum . This intermediate is then further processed through a series of chemical reactions to yield the desired compound.
Industrial Production Methods
Industrial production of (2S,3S,4S)-2-methylpyrrolidine-3,4-diol often leverages biotechnological approaches, including the use of engineered microorganisms such as Escherichia coli . These microorganisms are metabolically engineered to produce the compound in high yields under controlled fermentation conditions.
化学反应分析
Types of Reactions
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
科学研究应用
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of (2S,3S,4S)-2-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- (2S,3S)-3-methylpyrrolidine-2-carboxylic acid
- (S)-3-(1-methyl-2-pyrrolidinyl)pyridine
Uniqueness
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
162600-04-6 |
|---|---|
分子式 |
C5H11NO2 |
分子量 |
117.15 g/mol |
IUPAC 名称 |
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c1-3-5(8)4(7)2-6-3/h3-8H,2H2,1H3/t3-,4-,5-/m0/s1 |
InChI 键 |
MUXHUWTVFOHVKD-YUPRTTJUSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](CN1)O)O |
规范 SMILES |
CC1C(C(CN1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


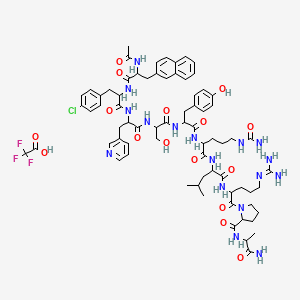
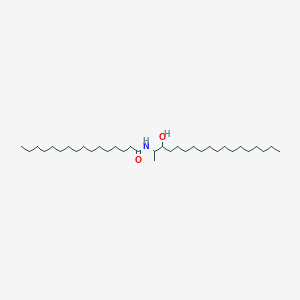


![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)

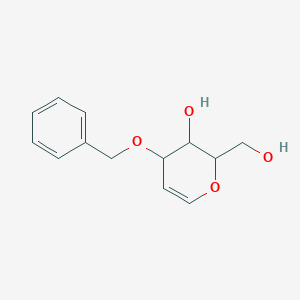
![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)

![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)



